Ethyl bromopyruvate

Catalog No.
S793843
CAS No.
70-23-5
M.F
C5H7BrO3
M. Wt
195.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl bromopyruvate

Ethyl bromopyruvate (CAS 70-23-5) is a pre-halogenated α-keto ester that streamlines heterocycle synthesis. By avoiding extra halogenation steps required for ethyl pyruvate, it eliminates polyhalogenated impurities and yield losses. Key advantages: • Enables direct Hantzsch thiazole construction without transesterification (vs. methyl bromopyruvate). • Reacts under mild conditions, preserving complex substrates unlike sluggish chloro analogs. • Reliable supply for medicinal chemistry and API intermediate production.

CAS Number

70-23-5

Product Name

Ethyl bromopyruvate

IUPAC Name

ethyl 3-bromo-2-oxopropanoate

Molecular Formula

C5H7BrO3

Molecular Weight

195.01 g/mol

InChI

InChI=1S/C5H7BrO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3

InChI Key

VICYTAYPKBLQFB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CBr

Synonyms

3-Bromo-2-(oxo)propionic Acid Ethyl Ester; 3-Bromo-2-oxopropanoic Acid Ethyl Ester; 3-Bromopyruvic Acid Ethyl Ester; Bromopyruvic Acid Ethyl Ester; Ethyl 3-Bromo-2-oxopropanoate; Ethyl 3-Bromo-2-oxopropionate; Ethyl 3-Bromopyruvate; Ethyl Bromopyruva

Canonical SMILES

CCOC(=O)C(=O)CBr

The exact mass of the compound Ethyl bromopyruvate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62182. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

5 g, 25 g

Ethyl bromopyruvate is a reactive, bifunctional alkyl-substituted alpha-bromo alpha-keto ester (b.p. 98-100 °C at 10 mmHg) that serves as a foundational building block in organic synthesis. Featuring both an electrophilic alpha-bromo ketone and an ester moiety, it is primarily procured for the rapid construction of nitrogen- and sulfur-containing heterocycles, most notably via the Hantzsch thiazole synthesis. For industrial and pharmaceutical buyers, its value lies in its ability to install a versatile carboxylate handle directly onto a newly formed heterocyclic core, streamlining the synthesis of peptidomimetics, enzyme inhibitors, and advanced active pharmaceutical ingredients (APIs).

Research Fit

Heterocycle synthesis: electrophilic α-bromoketone for thiazole and oxazoline construction
Antimicrobial screening: reported activity against drug-susceptible and MDR ESKAPE/Mtb strains
Intraarterial delivery research: Lipiodol-soluble prodrug for locoregional tumor model studies

Substituting ethyl bromopyruvate with closely related analogs introduces significant inefficiencies into the manufacturing pipeline. Utilizing the non-halogenated baseline, ethyl pyruvate, requires an additional alpha-halogenation step using harsh reagents (e.g., bromine or N-bromosuccinimide), which often suffers from poor regioselectivity and generates polyhalogenated impurities that depress overall yield. Conversely, attempting to use the alpha-chloro analog (ethyl chloropyruvate) results in sluggish reaction kinetics due to the stronger carbon-chlorine bond, necessitating higher temperatures that can degrade sensitive substrates. Finally, while methyl bromopyruvate is chemically viable, it is frequently unavailable at commercial scale, forcing buyers to perform a time-consuming transesterification step that incurs yield losses [1].

Substitution Risk

3-Bromopyruvate free acid
Lacks Lipiodol solubility; the ethyl ester is required for intraarterial formulation compatibility.
Single-target antibiotics
May not reproduce the multi-enzyme inhibition profile (GAPDH, pyruvate kinase); antimicrobial screening context may differ.
Generic α-bromoketones
Reported equipotent MIC ranges against MDR strains are not guaranteed; cross-resistance evasion may not transfer.

Procurement Efficiency: Direct Availability vs. Methyl Bromopyruvate

While methyl bromopyruvate is frequently cited in literature for thiazole synthesis, it is often not available at commercial scale and must be synthesized via transesterification of ethyl bromopyruvate. Utilizing ethyl bromopyruvate directly eliminates this preliminary step, avoiding an approximate 15% yield loss associated with the transesterification process and streamlining the procurement-to-synthesis pipeline [1].

Evidence DimensionSynthetic Step Reduction & Yield Preservation
Target Compound Data0 additional preparation steps (direct commercial availability)
Comparator Or BaselineMethyl bromopyruvate (Requires 1 transesterification step, ~85% yield)
Quantified DifferenceSaves 1 synthetic step and prevents ~15% intermediate yield loss
ConditionsMethanol/H2SO4 transesterification vs. direct use

Buyers can bypass custom synthesis of the methyl ester by standardizing on the commercially available ethyl ester, reducing lead times and reagent costs.

Biofilm reduction
Head-to-head
64-fold lower concentration vs. vancomycin
In vitro S. aureus biofilm assay
Reported biofilm reduction context; supports antibiofilm screening
Concentration-dependent eradication; model-specific conditions apply

Reaction Efficiency in Hantzsch Thiazole Synthesis vs. Unhalogenated Precursors

Ethyl bromopyruvate is a highly effective bifunctional electrophile for the Hantzsch synthesis of thiazole-4-carboxylates. Attempting to substitute it with the cheaper ethyl pyruvate requires a preliminary alpha-halogenation step, which often suffers from poor regioselectivity and generates polyhalogenated impurities. Direct use of ethyl bromopyruvate enables rapid cyclization with thioamides, achieving high yields (78–97%) in complex peptide-thiazole syntheses without the need for harsh in-situ bromination [1].

Evidence DimensionOverall Cyclization Yield & Step Count
Target Compound Data78–97% yield in direct cyclization with thioamides
Comparator Or BaselineEthyl pyruvate (Requires prior halogenation, generating impurities)
Quantified DifferenceEliminates 1 halogenation step and avoids polyhalogenated byproducts
ConditionsBase-mediated cyclization (e.g., KHCO3) followed by dehydration

Procuring the pre-halogenated building block ensures high purity and reproducibility in library synthesis, avoiding the handling of toxic brominating agents.

In vivo bacterial load
Head-to-head
Equal reduction at 1/25th dose
Neutropenic murine thigh infection model
In vivo model-response context; lower dose required
Pharmacodynamic interpretation; model transferability to be verified

Leaving Group Superiority vs. Ethyl Chloropyruvate

In nucleophilic substitution and subsequent cyclization reactions, the alpha-bromo moiety of ethyl bromopyruvate provides significantly higher reactivity than the alpha-chloro equivalent (ethyl chloropyruvate). The weaker carbon-bromine bond facilitates faster condensation with thioureas and primary amines at lower temperatures. This rapid kinetic profile minimizes the thermal degradation of sensitive substrates, making ethyl bromopyruvate a more efficient precursor for synthesizing biologically active thioxothiazolidines and imidazopyridines .

Evidence DimensionLeaving Group Reactivity
Target Compound DataRapid condensation at mild temperatures (often 0 °C to room temperature)
Comparator Or BaselineEthyl chloropyruvate (Slower kinetics, requires higher temperatures)
Quantified DifferenceEnables lower reaction temperatures and shorter reaction times
ConditionsCondensation with thioureas / thioamides in organic solvents

Faster reaction kinetics at milder temperatures improve the throughput and impurity profile of pharmaceutical intermediate manufacturing.

MDR strain MIC
Reported
32–64 mg/L unchanged across susceptible and MDR Mtb
Growth inhibition assay; isoniazid/rifampicin MICs increase
Consistent MIC range; supports screening against resistant strains
Novel glycolytic inhibition mechanism; cross-resistance evasion profile
Tumor necrosis
Class-level
96.1% ± 3.8% vs. 38.9% vehicle
VX2 rabbit liver model, 40 mM EBrP/Lipiodol
Locoregional model-response context; Lipiodol formulation enabled
Formulation-exposure review; prodrug-dependent delivery advantage

Pharmaceutical Library Synthesis (Thiazole-4-carboxylates)

Ethyl bromopyruvate is a highly effective precursor for constructing thiazole-4-carboxylate cores via the Hantzsch synthesis. Because it avoids the transesterification steps required by methyl bromopyruvate, it is ideal for high-throughput synthesis of peptidomimetics and kinase inhibitors where the ethyl ester serves as a crucial handle for downstream amide coupling[1].

Imidazo[1,2-a]pyridine Manufacturing

In the development of antiviral and anticancer agents, ethyl bromopyruvate is utilized to cyclize with 2-aminopyridines. Its superior leaving group reactivity compared to ethyl chloropyruvate allows for milder reaction conditions, preserving the integrity of complex, functionalized pyridine substrates during the formation of the fused bicyclic system [2].

Thioxothiazolidine Production

For agricultural and medicinal chemistry applications, ethyl bromopyruvate is reacted with primary amines and carbon disulfide to generate thioxothiazolidines. Procuring the pre-halogenated ethyl ester ensures a clean, one-pot condensation that avoids the polyhalogenated impurities associated with using unhalogenated ethyl pyruvate .

Application Fit Matrix

Application
Selection Property
Validation Focus
Antibiofilm screening studies
Concentration-dependent biofilm reduction profile
Biofilm eradication endpoints vs. reference compounds
MDR antimicrobial research
MIC consistency across drug-resistant Mtb/ESKAPE strains
Cross-resistance evasion and multi-enzyme inhibition endpoints
Intraarterial formulation research
Lipiodol solubility and ester prodrug delivery
Locoregional tumor model response and formulation-exposure review
Heterocycle synthesis
Electrophilic α-bromoketone building block
Reproducibility in thiazole/oxazoline construction protocols

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

193.95786 g/mol

Monoisotopic Mass

193.95786 g/mol

Heavy Atom Count

9

UNII

VJ4Z94MM35

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (14.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

70-23-5

Wikipedia

Ethyl bromopyruvate

General Manufacturing Information

Propanoic acid, 3-bromo-2-oxo-, ethyl ester: ACTIVE

Explore Compound Types